molecular formula C10H16ClNO B2540914 2-(2-Methoxyphenyl)propan-2-amine hydrochloride CAS No. 1338222-50-6

2-(2-Methoxyphenyl)propan-2-amine hydrochloride

Cat. No.: B2540914
CAS No.: 1338222-50-6
M. Wt: 201.69
InChI Key: YHQHTXFCLGHENC-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)propan-2-amine hydrochloride is a chemical compound with the molecular formula C10H16ClNO. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a propan-2-amine moiety.

Biochemical Analysis

Biochemical Properties

It is known that similar compounds can act as a chemoselective reagent for an amine protection/deprotection sequence . This suggests that 2-(2-Methoxyphenyl)propan-2-amine hydrochloride could potentially interact with enzymes, proteins, and other biomolecules in a similar manner.

Molecular Mechanism

Similar compounds have been shown to act as a chemoselective reagent in amine protection/deprotection sequences . This suggests that this compound could potentially exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

Similar compounds have been shown to participate in various metabolic pathways, suggesting that this compound could potentially interact with enzymes or cofactors and affect metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)propan-2-amine hydrochloride typically involves the reaction of 2-methoxybenzaldehyde with nitroethane to form 2-(2-methoxyphenyl)-2-nitropropene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield 2-(2-methoxyphenyl)propan-2-amine. The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)propan-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups to the aromatic ring.

Scientific Research Applications

2-(2-Methoxyphenyl)propan-2-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on neurotransmitter systems.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Methoxyphenyl)propan-2-amine hydrochloride
  • 2-(4-Methoxyphenyl)propan-2-amine hydrochloride
  • 2-(2-Methoxyphenyl)ethanamine hydrochloride

Uniqueness

2-(2-Methoxyphenyl)propan-2-amine hydrochloride is unique due to the specific position of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its isomers, the compound may exhibit different pharmacological properties and interactions with biological targets.

Properties

IUPAC Name

2-(2-methoxyphenyl)propan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-10(2,11)8-6-4-5-7-9(8)12-3;/h4-7H,11H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHQHTXFCLGHENC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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